Isosaponarin

Übersicht

Beschreibung

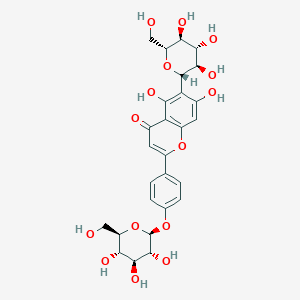

Isosaponarin is a flavone glycoside, specifically a 4′-O-glucosyl-6-C-glucosyl apigenin. It is one of the major flavonoids found in the leaves of wasabi (Eutrema japonicum), a perennial plant native to Japan. This compound has garnered attention due to its bioactivity, including its ability to promote type-I collagen production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isosaponarin can be synthesized through the enzymatic glycosylation of apigenin. The process involves the use of a C-glucosyltransferase enzyme, which catalyzes the addition of glucose molecules to the 6-position of apigenin, followed by O-glucosylation at the 4′-position .

Industrial Production Methods: Industrial production of this compound can be achieved through cell suspension cultures of plants like Gentiana capitata. The methanolic extract from these cultures is subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, which may alter its structure and bioactivity.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield deoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Isosaponarin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.

Wirkmechanismus

Isosaponarin exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Isosaponarin is unique due to its specific glycosylation pattern. Similar compounds include:

Apigenin: The aglycone form of this compound, lacking the glucose moieties.

Luteolin: Another flavone glycoside with similar bioactivity but different glycosylation patterns.

Quercetin: A flavonol glycoside with different biological properties.

This compound stands out due to its dual glycosylation, which enhances its water solubility and stability, making it more bioactive compared to its aglycone and other flavonoid glycosides .

Biologische Aktivität

Isosaponarin is a flavone glycoside predominantly found in wasabi leaves (Wasabia japonica). This compound has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and metabolic effects. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter release, and metabolic pathways.

Chemical Structure and Properties

This compound consists of two glucose molecules attached to apigenin through O-glycosidic and C-glycosidic bonds. Its unique structure contributes to its biological activity, influencing its interaction with various cellular pathways.

1. Inhibition of Glutamate Release

Recent studies have demonstrated that this compound significantly inhibits vesicular glutamate release from synaptosomes. The mechanism involves the suppression of calcium-dependent protein kinase C (PKC) signaling pathways:

- Glutamate Release Reduction : this compound preincubation (30 μM) before the application of 4-aminopyridine (4-AP) led to a marked decrease in glutamate release from synaptosomes, reducing levels from 7.7 nmol/mg/5 min to 4.0 nmol/mg/5 min. This inhibition was concentration-dependent, with higher concentrations resulting in more significant reductions in glutamate release .

- Impact on Synaptic Vesicles : Transmission electron microscopy revealed that this compound treatment preserved the number of synaptic vesicles in 4-AP treated synaptosomes, suggesting a protective effect against synaptic depletion induced by excitotoxic conditions .

2. Modulation of Protein Phosphorylation

This compound has been shown to alter phosphorylation levels of key proteins involved in neurotransmitter release:

- PKC and SNAP-25 : The compound significantly reduced the phosphorylation of PKC and SNAP-25, which are critical for vesicle fusion and neurotransmitter release. This reduction was confirmed through Western blotting techniques .

Metabolism and Bioavailability

Research indicates that this compound has low bioavailability due to poor absorption in the intestine:

- Intestinal Metabolism : In vitro studies using Caco-2 cells demonstrated that this compound undergoes hydrolysis primarily in the small intestine, converting into isovitexin, a more bioavailable form. However, both this compound and isovitexin exhibited limited absorption into systemic circulation .

- Animal Studies : In vivo studies involving oral administration of this compound to mice showed that neither this compound nor its metabolites were detected in plasma, indicating minimal systemic bioavailability .

Table 1: Summary of Key Experimental Findings on this compound

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNFQCXADNWOCI-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941131 | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19416-87-6 | |

| Record name | Isosaponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Isosaponarin's neuroprotective effects?

A1: this compound exhibits neuroprotective effects by inhibiting glutamate release from nerve terminals (synaptosomes). It achieves this by:

- Blocking Voltage-Gated Calcium Channels: this compound inhibits the activity of N-type and P/Q-type calcium channels, reducing calcium influx into the synaptosomes. []

- Inhibiting Protein Kinase C (PKC) Pathway: This inhibition downstream reduces the phosphorylation of Synaptosomal-associated protein of 25 kDa (SNAP-25) and myristoylated alanine-rich C-kinase substrate (MARCKS), key proteins involved in synaptic vesicle exocytosis. []

- Reducing Synaptic Vesicle Availability: Consequently, the number of synaptic vesicles ready for glutamate release decreases, leading to an overall reduction in glutamate release. []

Q2: What is the structural characterization of this compound?

A2: this compound is a flavone glycoside. Its structural characteristics are:

Q3: Beyond neuroprotection, are there other potential applications for this compound?

A3: Yes, research suggests that this compound may have other beneficial properties:

- Collagen Synthesis: Studies indicate that this compound might promote type-I collagen production in human fibroblasts, suggesting potential applications in wound healing or anti-aging treatments. []

- Antifungal Activity: this compound isolated from Citrullus colocynthis showed antifungal activity against Fusarium oxysporum f.sp. albedinis, a fungus that causes Bayoud disease in date palm trees. []

Q4: Which plant species are known to produce this compound?

A4: this compound has been identified in various plant species, including:

- Wasabi (Eutrema japonicum): this compound is found in significant amounts in wasabi leaves. [, ]

- Citrullus colocynthis: This plant, also known as bitter apple, contains this compound in its fruits. [, ]

- Gentiana rigescens: A traditional Chinese medicinal herb, this plant also contains this compound. []

- Gypsophila paniculata: Commonly known as baby's breath, this flowering plant is another source of this compound. []

Q5: Have any studies investigated the in silico properties of this compound?

A5: Yes, computational studies have explored the potential of this compound as a pain management drug:

- Nav1.7 Inhibition: In silico analysis suggests that this compound shows promising binding affinity to the human Nav1.7 sodium channel, a target for treating neuropathic pain. []

Q6: Are there efficient methods for isolating and analyzing this compound?

A6: Researchers utilize various techniques for this compound extraction and analysis:

- Extraction: Researchers commonly employ solvent extraction methods, often with methanol or ethanol, to extract this compound from plant material. [, ]

- Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for isolating and purifying this compound from plant extracts. []

- Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the identity and purity of isolated this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.